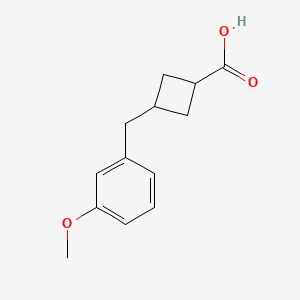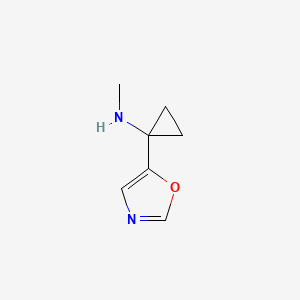
N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . This reaction involves the cycloaddition of TosMIC with imines or aldehydes, often under microwave-assisted conditions to enhance yield and efficiency .
Industrial Production Methods
Industrial production of oxazole derivatives, including this compound, often employs large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. It binds to enzymes and receptors through non-covalent interactions, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: The parent compound with a similar heterocyclic structure.
Isoxazole: Contains an oxygen and nitrogen atom in adjacent positions, differing in reactivity and biological activity.
Oxazoline: A saturated analog of oxazole with different chemical properties.
Uniqueness
N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropane ring adds strain and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
N-methyl-1-(1,3-oxazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2O/c1-8-7(2-3-7)6-4-9-5-10-6/h4-5,8H,2-3H2,1H3 |
Clave InChI |
PMZNPMTWWTZZDC-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CC1)C2=CN=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


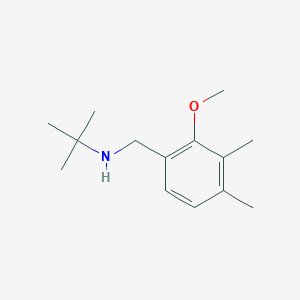
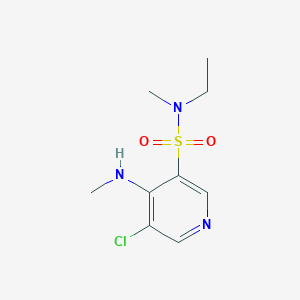
![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)
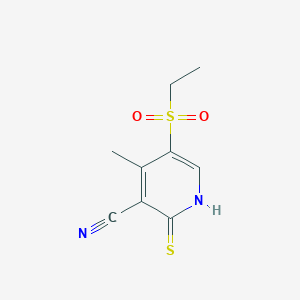

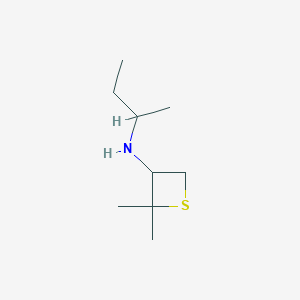
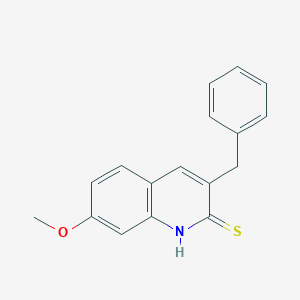
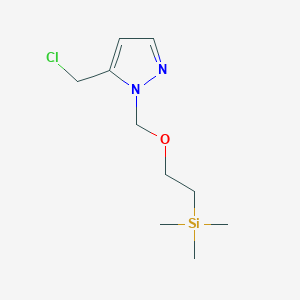
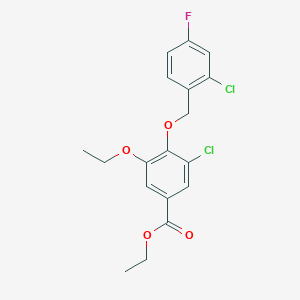
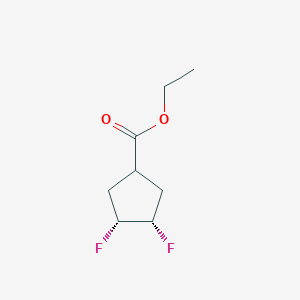
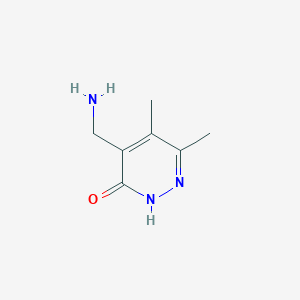
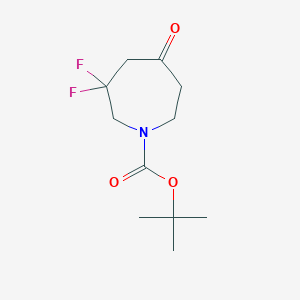
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
